molecular formula C5H8FN B12978664 1-Fluoro-3-azabicyclo[3.1.0]hexane

1-Fluoro-3-azabicyclo[3.1.0]hexane

Cat. No.: B12978664
M. Wt: 101.12 g/mol
InChI Key: HWHLKXWXORPROH-UHFFFAOYSA-N
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Description

1-Fluoro-3-azabicyclo[310]hexane is a bicyclic compound featuring a fluorine atom and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-azabicyclo[3.1.0]hexane can be synthesized through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using palladium catalysis . This method provides high yields and diastereoselectivities. Another method involves the oxidative cyclopropanation of 1,n-enynes . These methods typically require specific reaction conditions, such as the presence of a palladium catalyst and controlled temperatures.

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely involves scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrogen atom in the bicyclic structure can participate in oxidation and reduction reactions, leading to different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different nitrogen-containing compounds.

Scientific Research Applications

1-Fluoro-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various biological molecules, while the nitrogen atom can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for modulating biological pathways and processes.

Comparison with Similar Compounds

    1-Azabicyclo[3.1.0]hexane: Lacks the fluorine atom but shares the bicyclic structure.

    3-Azabicyclo[3.1.0]hexane Derivatives: Include various substituted versions of the core structure.

Uniqueness: 1-Fluoro-3-azabicyclo[3.1.0]hexane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications where fluorine’s unique reactivity and interactions are beneficial.

Properties

Molecular Formula

C5H8FN

Molecular Weight

101.12 g/mol

IUPAC Name

1-fluoro-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H8FN/c6-5-1-4(5)2-7-3-5/h4,7H,1-3H2

InChI Key

HWHLKXWXORPROH-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)F

Origin of Product

United States

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